molecular formula C13H23F3N2O2 B1419217 4-Methyl-[1,4']bipiperidinyltrifluoroacetate CAS No. 436099-88-6

4-Methyl-[1,4']bipiperidinyltrifluoroacetate

Cat. No.: B1419217
CAS No.: 436099-88-6
M. Wt: 296.33 g/mol
InChI Key: LKIRVPAIUDLFQU-UHFFFAOYSA-N
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Description

4-Methyl-[1,4’]bipiperidinyltrifluoroacetate is a chemical compound with the molecular formula C13H23F3N2O2 and a molecular weight of 296.33. It is a derivative of bipiperidine, a compound that contains two piperidine rings. This compound is primarily used in research settings and has various applications in chemistry and biology .

Scientific Research Applications

4-Methyl-[1,4’]bipiperidinyltrifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate typically involves the reaction of 4-methyl-1,4’-bipiperidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-Methyl-1,4’-bipiperidine+Trifluoroacetic acid4-Methyl-[1,4’]bipiperidinyltrifluoroacetate\text{4-Methyl-1,4'-bipiperidine} + \text{Trifluoroacetic acid} \rightarrow \text{4-Methyl-[1,4']bipiperidinyltrifluoroacetate} 4-Methyl-1,4’-bipiperidine+Trifluoroacetic acid→4-Methyl-[1,4’]bipiperidinyltrifluoroacetate

Industrial Production Methods: In an industrial setting, the production of 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biochemical studies, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

    4-Methylpiperidine: A simpler derivative with one piperidine ring.

    1,4’-Bipiperidine: The parent compound without the trifluoroacetate group.

    Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetate groups but different core structures.

Uniqueness: 4-Methyl-[1,4’]bipiperidinyltrifluoroacetate is unique due to its combination of a bipiperidine core with a trifluoroacetate group. This structure imparts specific chemical properties and reactivity, making it valuable for certain research applications .

Properties

IUPAC Name

4-methyl-1-piperidin-4-ylpiperidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2HF3O2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;3-2(4,5)1(6)7/h10-12H,2-9H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIRVPAIUDLFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-88-6
Record name 1,4′-Bipiperidine, 4-methyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436099-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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